![molecular formula C16H16N4OS B2479387 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797560-64-5](/img/structure/B2479387.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound of significant interest in the fields of medicinal and synthetic chemistry. Its complex structure includes elements characteristic of both pyrazolopyridines and thiophenes, suggesting it could have unique properties and multiple applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthetic routes to 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone typically start with the formation of the heterocyclic core. This involves cyclization reactions using various pyrazole and pyridine derivatives. Specific steps and conditions can include:
Step 1: Synthesis of the pyrazolopyridine core through multi-step cyclization of appropriate pyrazole and pyridine precursors.
Step 2: Alkylation at the 2-position using methylating agents under conditions such as reflux in the presence of a strong base.
Step 3: Introduction of the thiophene moiety through cross-coupling reactions, facilitated by palladium catalysts.
Industrial Production Methods
For industrial production, scale-up methods using continuous flow reactors are often employed to optimize yields and reduce reaction times. Key aspects include:
High-pressure reactors to facilitate rapid cyclization.
Automated systems for precise control of reagent addition.
Use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is reactive towards a variety of chemical transformations:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can yield dihydro derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at both the thiophene and pyrazolopyridine moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic attack.
Major Products Formed
The primary products depend on the reaction:
Oxidation: leads to sulfoxide or sulfone derivatives.
Reduction: results in dihydro analogs.
Substitution: can yield various halogenated or alkylated products.
科学研究应用
Chemistry
Biology
In biological contexts, this compound can serve as a molecular probe due to its ability to interact with specific biomolecules. It's often used in studies involving protein-ligand interactions.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurodegenerative diseases.
Industry
Industrial applications can range from its use as an intermediate in the synthesis of more complex organic molecules to its role in the production of specialty chemicals.
作用机制
The mechanism by which 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects typically involves binding to specific molecular targets. This binding can alter the conformation and function of the target, which in turn affects various biochemical pathways. Key targets can include enzymes and receptor proteins.
相似化合物的比较
Similar compounds include:
Pyrazolopyridines: Known for their wide range of biological activities.
Thiophene derivatives: Often used in the development of pharmaceuticals due to their stability and biological activity. What sets 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone apart is its unique combination of these two moieties, offering a blend of properties that can be fine-tuned for specific applications. Similar compounds often lack the combined pharmacophoric elements present in this molecule.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable candidate for further study and application.
属性
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15-17-9-12-10-19(5-4-14(12)20(15)18-11)16(21)8-13-3-2-6-22-13/h2-3,6-7,9H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHISYMDXILKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)
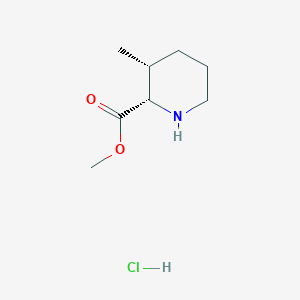
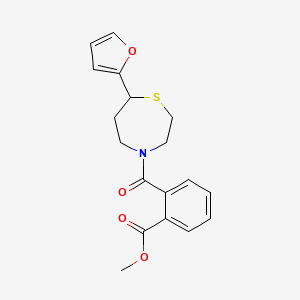
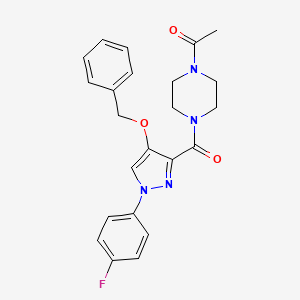
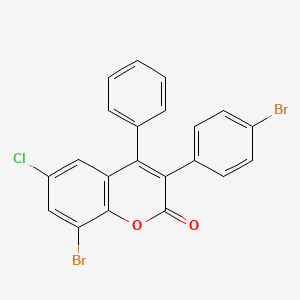
![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)
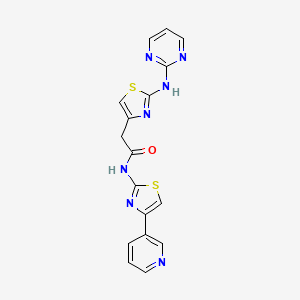
![2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
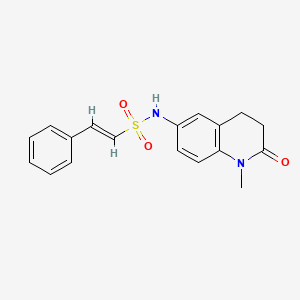
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

